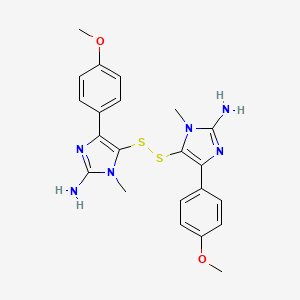
5,5'-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is a complex organic compound characterized by the presence of disulfide bonds and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) typically involves the reaction of 4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine with a disulfide-forming reagent. One common method includes the use of thiol-disulfide exchange reactions under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfonic acids and other oxidized sulfur species.
Reduction: Thiols and related reduced sulfur compounds.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) involves the interaction with specific molecular targets, such as enzymes or receptors. The disulfide bonds can undergo redox reactions, altering the activity of target proteins. The imidazole rings can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,5’-Disulfanediylbis(2-nitrobenzoic acid): Known for its use in Ellman’s reagent for detecting thiols.
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2-thiol): Exhibits antimicrobial and antioxidant properties.
Uniqueness
5,5’-Disulfanediylbis(4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine) is unique due to the presence of both disulfide bonds and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H24N6O2S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C22H24N6O2S2/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3,(H2,23,25)(H2,24,26) |
InChI Key |
GBYNZTPAERUJGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
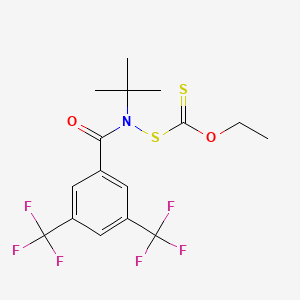
![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
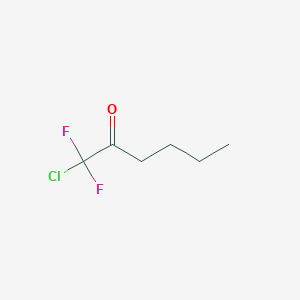
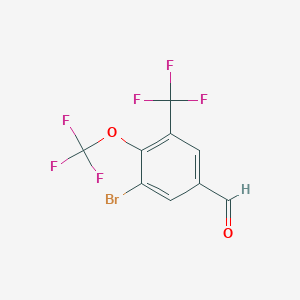
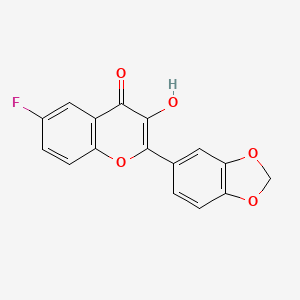
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
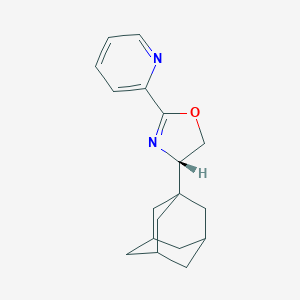

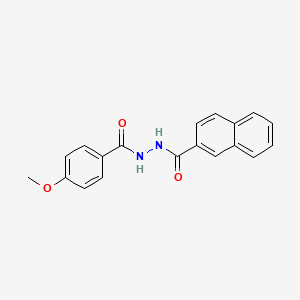
![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
